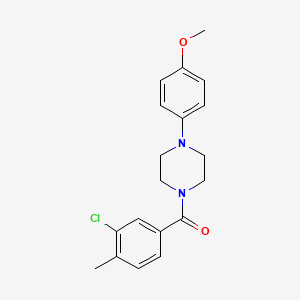![molecular formula C19H22O2 B5756311 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone, also known as Dibutylone, is a synthetic compound belonging to the cathinone class of drugs. It is a designer drug that is structurally similar to methylone, a well-known recreational drug. Dibutylone has gained popularity in the research community due to its potential applications in scientific research.
Wirkmechanismus
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood, motivation, and reward. It has been shown to have a higher affinity for the serotonin transporter than the norepinephrine and dopamine transporters, which may explain its potential antidepressant effects.
Biochemical and Physiological Effects
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may result in euphoria, increased energy, and improved mood. It has also been shown to have analgesic effects, which may be due to its ability to activate the mu-opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone in lab experiments is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, its structural similarity to methylone makes it a useful tool for studying the effects of cathinone derivatives on the brain. However, one limitation is that 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has not been extensively studied in humans, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone use and its potential for abuse. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone to better understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine may have implications for the treatment of psychiatric disorders and pain management. While there are advantages to using 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone in lab experiments, further research is needed to understand its long-term effects and potential for abuse.
Synthesemethoden
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone can be synthesized using various methods, including the reductive amination of 4-methoxyphenylacetonitrile with 2,2-dimethylpropanal, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 4-methoxyphenylacetonitrile with 2,2-dimethylpropanal in the presence of a reducing agent, such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Additionally, 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has been found to have analgesic properties, which may make it useful in the development of new pain medications.
Eigenschaften
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-4-19(2,3)16-10-12-17(13-11-16)21-14-18(20)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWPVJXRVBKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylbutan-2-yl)phenoxy]-1-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)

![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)


![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)

![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)
![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)